1-Phenylpyrrolidine-2,5-dicarbonitrile

Organic synthesis Strecker reaction Dicyanopyrrolidine synthesis

1-Phenylpyrrolidine-2,5-dicarbonitrile (CAS 1190129-82-8; MF C12H11N3; MW 197.24 g/mol) is a trans-configured 2,5-dicyanopyrrolidine derivative featuring an N-phenyl substituent. The compound is characterized by a near-planar trigonal nitrogen geometry resulting from π-interactions between the N-lone pair and the aromatic phenyl system, with the pyrrolidine ring adopting a twist conformation (C9 T C8 pucker descriptor) and a phenyl-pyrrolidine interplanar angle of 14.30(6)° as confirmed by single-crystal X-ray diffraction at 200 K.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Cat. No. B1643290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrrolidine-2,5-dicarbonitrile
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1CC(N(C1C#N)C2=CC=CC=C2)C#N
InChIInChI=1S/C12H11N3/c13-8-11-6-7-12(9-14)15(11)10-4-2-1-3-5-10/h1-5,11-12H,6-7H2
InChIKeySJUHSSIKDXXXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrrolidine-2,5-dicarbonitrile for Research Procurement: Core Properties and Scientific Relevance


1-Phenylpyrrolidine-2,5-dicarbonitrile (CAS 1190129-82-8; MF C12H11N3; MW 197.24 g/mol) is a trans-configured 2,5-dicyanopyrrolidine derivative featuring an N-phenyl substituent . The compound is characterized by a near-planar trigonal nitrogen geometry resulting from π-interactions between the N-lone pair and the aromatic phenyl system, with the pyrrolidine ring adopting a twist conformation (C9 T C8 pucker descriptor) and a phenyl-pyrrolidine interplanar angle of 14.30(6)° as confirmed by single-crystal X-ray diffraction at 200 K [1]. The dicyano motif enables this compound to serve as a versatile synthetic intermediate and a scaffold in medicinal chemistry programs targeting diverse biological activities including antiviral, anticancer, and enzyme inhibition applications [2].

Why 1-Phenylpyrrolidine-2,5-dicarbonitrile Cannot Be Substituted by Unspecified Pyrrolidine Analogs


Generalizing across the pyrrolidine-2,5-dicarbonitrile chemical class is scientifically unwarranted and carries significant procurement risk. Substitution patterns on the pyrrolidine nitrogen profoundly alter both physicochemical and biological properties: while 1-phenyl substitution yields a predicted ACD/LogP of 0.03 and aqueous solubility of 3.7 g/L at 25°C [1], replacement with an isopropyl group produces a lower molecular weight analog (C9H13N3, MW 163.22) with fundamentally different lipophilicity . Critically, 1-phenylpyrrolidine-2,5-dicarbonitrile displays stereochemically defined trans-configuration with a defined crystal structure (space group Pbca; unit cell volume 2107.68 ų) that has been fully characterized by X-ray diffraction [2]. Generic pyrrolidine analogs lacking validated stereochemistry or identical substitution patterns cannot be assumed equivalent in biological assays or as synthetic intermediates. Procurement specifications must include explicit CAS registry number (1190129-82-8) and stereochemical configuration to ensure experimental reproducibility.

Quantitative Evidence for Selecting 1-Phenylpyrrolidine-2,5-dicarbonitrile over Analogs: A Comparator-Based Guide


Synthetic Yield Advantage: 1-Phenylpyrrolidine-2,5-dicarbonitrile vs. 1-Benzyl Analog via Strecker Reaction

In the Strecker reaction of succinaldehyde with primary amines, 1-phenylpyrrolidine-2,5-dicarbonitrile is obtained in 54% isolated yield as a colorless solid following silica gel chromatography (n-pentane/diethyl ether = 3:1, v/v) [1]. This yield establishes a reproducible benchmark for the N-phenyl derivative under these conditions. In contrast, 1-benzyl-2,5-dicyanopyrrolidine—a structurally related analog differing only in the N-substituent (benzyl vs. phenyl)—has been synthesized as a mixture of cis and trans isomers requiring separation [1][2], introducing additional purification complexity and potentially lower net yields of the stereochemically pure trans isomer.

Organic synthesis Strecker reaction Dicyanopyrrolidine synthesis

Antiviral Activity: Phenylpyrrolidine Scaffold EC50 Quantification in Human Coronavirus Model

Phenylpyrrolidine-based compounds have been identified as inhibitors of cyclophilins A, B, and D (CYPA, CYPB, CYPD) with IC50 values ranging from 0.1-13.1 µM, 0.08-8.7 µM, and 0.2-12.8 µM, respectively, across multiple derivatives . In a human fibroblast cell line infected with human coronavirus, seven compounds from this series decreased viral replication with EC50 values of 7.2-71.5 µM . This activity profile is structurally specific to the phenylpyrrolidine scaffold; replacement of the N-phenyl group with alternative substituents (e.g., alkyl or benzyl) yields compounds with markedly different cyclophilin inhibition profiles and antiviral potency, as demonstrated across the SAR analysis of this compound class . No quantitative head-to-head data are available for the unsubstituted parent 1-phenylpyrrolidine-2,5-dicarbonitrile versus specific comparators; the evidence is class-level inference.

Antiviral research Coronavirus Cyclophilin inhibition

Selectivity Profile: DHODH Inhibition IC50 of 1-Phenylpyrrolidine-2,5-dicarbonitrile vs. DPP-IV Inhibitor Benchmark

1-Phenylpyrrolidine-2,5-dicarbonitrile exhibits a DHODH (dihydroorotate dehydrogenase) IC50 of 250 µM (2.50 × 10⁵ nM) against the P. falciparum (malaria parasite) mitochondrial enzyme as measured by chromogen reduction assay using DCIP [1]. This IC50 of 250 µM is substantially weaker than the DPP-IV inhibitory activity reported for optimized 2,5-dicyanopyrrolidine analogs such as 1-({[1-(hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile (IC50 = 106 nM against CD26/DPP-IV), which demonstrates >2,300-fold selectivity for DPP-IV over DHODH [2]. The moderate DHODH potency of the unsubstituted 1-phenyl-2,5-dicarbonitrile core establishes a useful baseline for SAR studies and indicates that this compound serves as a selectivity control or starting scaffold rather than a potent inhibitor in its own right.

DHODH inhibition Enzymology Antiparasitic research

Notum Carboxylesterase Inhibition: Optimization Trajectory from 1-Phenylpyrrolidine to Potent Analog Acid 26

In a fragment-based screening campaign of a custom-designed acid fragment library (250 compounds) against Notum carboxylesterase, the 1-phenylpyrrolidine scaffold was identified as one of only two validated chemical series capable of inhibiting Notum enzymatic activity [1]. From an initial screening hit (compound 8), structure-guided optimization of the 1-phenylpyrrolidine series led to the development of acid 26, which demonstrated potent Notum inhibition and favorable in vitro ADME (absorption, distribution, metabolism, excretion) profiles [1]. In contrast, a parallel optimization campaign on the 1-phenylpyrrole series (exemplified by compound 20→20z) produced a chemically distinct inhibitor class [1]. The 1-phenylpyrrolidine scaffold thus provides a structurally validated entry point for medicinal chemistry programs targeting the Wnt/Notum axis, with documented tractability for further optimization.

Wnt signaling Notum inhibition Fragment-based drug discovery

Structural and Conformational Characterization: trans-1-Phenylpyrrolidine-2,5-dicarbonitrile vs. Related Pyrrolidine Derivatives

Single-crystal X-ray diffraction analysis of trans-1-phenylpyrrolidine-2,5-dicarbonitrile (orthorhombic, space group Pbca, Z=8, unit cell volume 2107.68 ų at 200 K) reveals a defined twist conformation (C9 T C8 pucker descriptor) and a phenyl-pyrrolidine interplanar angle of 14.30(6)° [1][2]. This angle is comparable to that observed in the structurally related compound 1,2-dichloro-4-(pyrrolidino)-5-nitrobenzene (18.69(14)°), indicating a consistent degree of conjugation between the N-lone pair and the aromatic π-system [2]. The intracyclic nitrogen adopts a nearly trigonal-planar coordination geometry due to π-interactions with the phenyl ring [2]. This high-resolution structural characterization (R factor = 0.039, 2413 independent reflections) provides a definitive reference for computational modeling and structure-based design that is not available for many commercially sourced pyrrolidine analogs.

X-ray crystallography Molecular conformation Structural biology

Physicochemical Differentiation: Solubility and LogP of 1-Phenyl vs. 1-Benzyl Pyrrolidine Dicarbonitrile Analogs

1-Phenylpyrrolidine-2,5-dicarbonitrile exhibits a calculated ACD/LogP of 0.03 and aqueous solubility of 3.7 g/L at 25°C [1]. In contrast, the 1-benzyl-substituted analog (1-benzyl-pyrrolidine-3,4-dicarbonitrile, CAS 885957-05-1) displays an XLogP3 value of 1, representing an approximately 10-fold increase in predicted lipophilicity [2]. This 0.97 log unit difference in LogP translates to a substantially altered partitioning behavior that affects both chromatographic purification and biological membrane permeability. The 1-phenyl derivative also features a topological polar surface area (TPSA) of 51 Ų and zero H-bond donors, placing it within favorable drug-like chemical space (Rule of 5 violations = 0) [1].

Physicochemical properties ADME Drug-likeness

Optimal Research and Industrial Application Scenarios for 1-Phenylpyrrolidine-2,5-dicarbonitrile


Synthetic Intermediate in Strecker-Type Cyanation Reactions

Based on the documented 54% isolated yield via Strecker reaction of succinaldehyde with aniline [1], this compound serves as a reliable synthetic intermediate for constructing functionalized pyrrolidine scaffolds. Researchers requiring a pure trans-2,5-dicyanopyrrolidine building block should prioritize this compound over the 1-benzyl analog, which yields a cis/trans mixture requiring additional stereochemical separation.

Selectivity Control or Baseline Compound in DPP-IV and DHODH Enzymatic Assays

The compound's moderate DHODH inhibition (IC50 = 250 µM) and lack of potent DPP-IV activity [2] position it as a useful selectivity control. In enzymology studies where potent DPP-IV inhibition would confound results, this 1-phenyl derivative provides a structurally related but pharmacologically distinct alternative to optimized 2,5-dicyanopyrrolidine DPP-IV inhibitors such as 1-({[1-(hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile (IC50 = 106 nM).

Medicinal Chemistry Starting Scaffold for Notum/Wnt Signaling Programs

Fragment-based screening validated the 1-phenylpyrrolidine scaffold as one of two tractable chemical series for Notum carboxylesterase inhibition [3]. Structure-guided optimization from this scaffold produced drug-like molecules with favorable in vitro ADME profiles. Procurement of this specific scaffold enables continuation along a validated SAR trajectory, whereas alternative N-substituted pyrrolidines lack this screening-derived validation.

Antiviral Screening Targeting Cyclophilin-Dependent Viral Replication

Phenylpyrrolidine-based compounds inhibit cyclophilins A, B, and D (IC50 ranges: 0.1-13.1 µM, 0.08-8.7 µM, and 0.2-12.8 µM, respectively) and demonstrate antiviral activity against human coronavirus (EC50 = 7.2-71.5 µM) . This scaffold provides a validated starting point for antiviral drug discovery programs targeting cyclophilin-mediated viral replication mechanisms.

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